

Spectroscopic Profile of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **6-Bromo-2,3-dihydrobenzofuran**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of reported data for a closely related isomer and predicted values based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **6-Bromo-2,3-dihydrobenzofuran** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromo-2,3-dihydrobenzofuran**. It is important to note that while the ^1H NMR data for the dihydrofuran ring is based on the reported values for the isomeric 7-Bromo-2,3-dihydrobenzofuran and is expected to be highly accurate, the aromatic region shifts are estimations. The ^{13}C NMR, IR, and Mass Spectrometry data are predicted based on the known spectral characteristics of 2,3-dihydrobenzofuran and the effects of bromine substitution on an aromatic ring.

Table 1: ^1H NMR (Nuclear Magnetic Resonance) Data (Estimated)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	d	~2.0	H-7
~7.25	dd	~8.5, 2.0	H-5
~6.70	d	~8.5	H-4
4.59	t	8.8	H-2 (CH ₂)
3.28	t	8.8	H-3 (CH ₂)

Note: Data for H-2 and H-3 are based on the reported values for 7-Bromo-2,3-dihydrobenzofuran, as the electronic environment of the dihydrofuran ring is expected to be very similar. Aromatic shifts are estimated based on the ortho and meta effects of the bromine substituent.

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Data (Estimated)

Chemical Shift (δ) ppm	Assignment
~159	C-7a
~133	C-5
~128	C-7
~115	C-6 (C-Br)
~111	C-4
~125	C-3a
~71	C-2
~30	C-3

Note: Estimated values are based on the known spectrum of 2,3-dihydrobenzofuran and the anticipated substituent effects of bromine on the aromatic ring.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-2850	Medium	C-H stretching (aromatic and aliphatic)
~1600, ~1480	Medium	C=C stretching (aromatic ring)
~1230	Strong	C-O-C asymmetric stretching (ether)
~1050	Medium	C-O-C symmetric stretching (ether)
~820	Strong	C-H out-of-plane bending (aromatic)
~600-500	Medium	C-Br stretching

Note: Predicted values are based on the characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity	Assignment
198	High	[M] ⁺ (with ⁷⁹ Br), Molecular ion
200	High	[M+2] ⁺ (with ⁸¹ Br), Molecular ion
119	Moderate	[M - Br] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The fragmentation pattern is predicted based on the typical behavior of aromatic ethers and bromoarenes.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may require optimization for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **6-Bromo-2,3-dihydrobenzofuran**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-12 ppm
 - Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and reference the solvent peak (CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm
- Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **6-Bromo-2,3-dihydrobenzofuran** onto the crystal surface.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

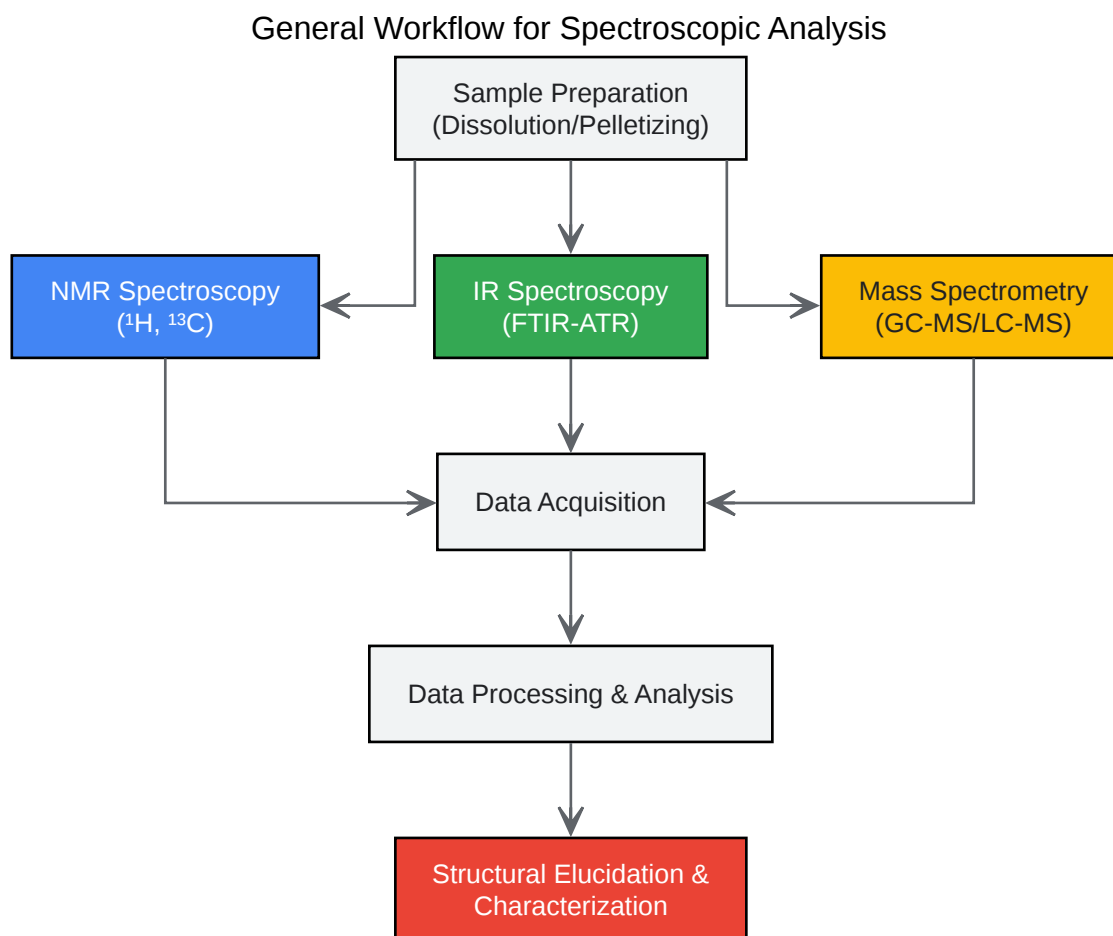
- Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction:
 - Dissolve a small amount of **6-Bromo-2,3-dihydrobenzofuran** in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a relatively volatile compound like this, GC-MS is a common and effective technique.
- Data Acquisition (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 200-250 °C.
 - Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-2,3-dihydrobenzofuran**.



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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